N-(2-chlorobenzyl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
Description
This compound is a triazolone-piperidine-acetamide derivative characterized by a 2-chlorobenzyl group, a piperidine ring substituted with a 4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl moiety, and an acetamide linker.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O2/c1-24-20(28)26(16-6-7-16)19(23-24)14-8-10-25(11-9-14)13-18(27)22-12-15-4-2-3-5-17(15)21/h2-5,14,16H,6-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCAANPWLPFBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H26ClN5O2, with a molecular weight of 403.91 g/mol. It features a triazole moiety, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the piperidine ring and chlorobenzyl group contributes to its structural complexity and potential efficacy.
Biological Activity Overview
This compound exhibits several biological activities:
1. Anticancer Activity:
Research indicates that compounds containing the 1,2,4-triazole scaffold have significant anticancer properties. For instance, studies have shown that derivatives of triazoles can induce apoptosis in cancer cells by activating p53 and caspase pathways .
2. Antimicrobial Properties:
The triazole structure is also associated with antimicrobial activity. Compounds similar to this one have demonstrated effectiveness against various bacterial strains, including drug-resistant strains .
3. Enzyme Inhibition:
The compound's ability to inhibit specific enzymes has been explored in various studies. For example, triazole derivatives have been shown to inhibit carbonic anhydrases (CAs), which are implicated in cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via p53 activation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of carbonic anhydrases |
Case Study: Anticancer Screening
In a notable study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The study identified several promising candidates with the triazole structure that exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest strong hydrophobic interactions between the compound and amino acid residues in target enzymes, which may enhance its inhibitory effects on cancer cell proliferation .
Scientific Research Applications
N-(2-chlorobenzyl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 403.91. According to BenchChem, it is a useful research compound with a purity of usually 95%.
IUPAC Name
The IUPAC name for the compound is N-[(2-chlorophenyl)methyl]-2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide.
InChI
The InChI code for the compound is InChI=1S/C20H26ClN5O2/c1-24-20(28)26(16-6-7-16)19(23-24)14-8-10-25(11-9-14)13-18(27)22-12-15-4-2-3-5-17(15)21/h2-5,14,16H,6-13H2,1H3,(H,22,27).
Potential Applications
While the primary use of this compound is as a research compound, the search results suggest potential applications of related compounds in various scientific fields:
- Organic Chemistry: The compound is related to organic low-molecular-weight compounds and their preparation . It can be used as an intermediate in the synthesis of other organic compounds .
- Material Sciences: The compound may be relevant in chemical and material sciences .
- Synthesis of Oxiranes: The compound shares a chlorobenzyl group with 2- (2-chlorobenzyl) -2- (1-chloromethyl) oxirane, which is an intermediate that can be prepared through nucleophilic addition, acidic hydrolysis decarboxylation, chlorination, and carbonyl epoxidation .
- Pharmaceutical Research: Triazole-containing compounds have been explored for various pharmaceutical applications .
- Development of Polymer Solar Cells: Research has been conducted on organic surface modifiers like 4-chloro-benzoic acid (CBA) to produce high work function transparent electrodes for high-performance polymer solar cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound is compared to two analogs with modifications on the piperidine and triazolone rings:
Compound A : N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide (CAS 1105212-23-4)
- Molecular Formula : C₁₈H₂₄ClN₅O₄S
- Molecular Weight : 441.9 g/mol
- Key Features : Replaces the cyclopropyl group with a methylsulfonyl-piperidine substituent.
Compound B : N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Molecular Formula: Not explicitly provided (estimated C₂₈H₂₅ClN₄O₃S).
- Key Features : Substitutes the triazolone core with a pyrazole-thiazolone system and introduces a 4-nitrophenyl group.
Structural and Physicochemical Comparisons
Implications of Structural Differences :
- Cyclopropyl vs. The methylsulfonyl group in Compound A introduces polarity and hydrogen-bond acceptor capacity, which could improve solubility but reduce blood-brain barrier penetration .
Triazolone vs. Pyrazole-Thiazolone (Compound B) :
Crystallographic and Computational Insights
- Structural Analysis Tools :
- The SHELX suite (e.g., SHELXL for refinement) and WinGX have been critical in resolving the crystal structures of such compounds, enabling precise determination of bond angles, torsion angles, and intermolecular interactions .
- For example, SHELXL’s robust refinement algorithms () could resolve the steric effects of the cyclopropyl group in the target compound, while WinGX’s visualization tools () might highlight differences in piperidine ring puckering between analogs.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-chlorobenzyl)-2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Reacting 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine with α-chloroacetamide derivatives under reflux in anhydrous solvents (e.g., DMF or THF) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization using -NMR and LC-MS to confirm regioselectivity and yield .
Q. Table 1: Key Synthetic Parameters
| Parameter | Condition/Value | Reference |
|---|---|---|
| Solvent | DMF/THF | |
| Reaction Temperature | 80–100°C | |
| Purification Method | Column Chromatography | |
| Yield Optimization | 65–75% (typical) |
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- -NMR : Assign peaks for the chlorobenzyl group (~7.3–7.5 ppm), piperidine protons (~2.5–3.5 ppm), and triazole carbonyl (absent in -NMR but inferred via IR at ~1700 cm) .
- X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) to resolve ambiguities in tautomeric forms or stereochemistry .
Q. Table 2: Key Characterization Techniques
| Technique | Critical Parameters | Reference |
|---|---|---|
| -NMR | DMSO-d6, 400–600 MHz | |
| X-ray Crystallography | SHELXL-2018, Mo-Kα radiation | |
| IR Spectroscopy | KBr pellet, 400–4000 cm |
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder in the triazole ring) be resolved?
Methodological Answer:
Q. Example Workflow :
Refine initial model using SHELXL with ADPs.
Cross-validate with DFT-optimized geometry.
Quantify hydrogen bonding via CrystalExplorer .
Q. What strategies optimize the synthesis yield when scaling up for biological assays?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize solvent ratios, temperature, and catalyst loading .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
Q. Table 3: DoE Parameters for Yield Optimization
| Factor | Range Tested | Optimal Value | Reference |
|---|---|---|---|
| Solvent (DMF:H2O) | 90:10 to 70:30 | 80:20 | |
| Catalyst Loading | 5–15 mol% | 10 mol% | |
| Reaction Time | 12–24 h | 18 h |
Q. How can tautomeric forms (e.g., amine/imine) in solution be distinguished?
Methodological Answer:
- Variable-Temperature -NMR : Monitor peak splitting/shifts (e.g., NH protons at δ 10–13 ppm) across 25–80°C to identify dynamic equilibria .
- Computational Modeling : Compare -NMR chemical shifts (via ACD/Labs or Gaussian) for tautomers to experimental data .
Q. What computational tools predict the compound’s biological activity?
Methodological Answer:
- PASS Online : Predict antimicrobial or anticancer activity based on structural analogs (e.g., triazole derivatives) .
- Molecular Docking (AutoDock Vina) : Screen against targets (e.g., kinases) using PDB structures (e.g., 6COX) to prioritize assays .
Q. How should stability studies under varying pH/temperature be designed?
Methodological Answer:
- Forced Degradation : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 h.
- HPLC-PDA Analysis : Monitor degradation products (C18 column, acetonitrile/water gradient) .
Q. Critical Parameters :
- Column: Agilent ZORBAX SB-C18 (4.6 × 250 mm, 5 μm).
- Detection: 254 nm for chlorobenzyl/triazole moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
